molecular formula C22H28N2OS B2919560 2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421504-59-7

2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2919560
CAS No.: 1421504-59-7
M. Wt: 368.54
InChI Key: PLTCWVGHFHEZEQ-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic small molecule of significant interest in early-stage oncological research, particularly in the study of breast cancer. This compound features a naphthalene group linked to a complex azepane ring system, a structural motif found in molecules investigated for their potential to inhibit specific cancer-relevant pathways . Its core structure is based on privileged scaffolds in medicinal chemistry, and its rigidity and functional group diversity make it a promising candidate for inverse virtual screening and structure-activity relationship (SAR) studies against a panel of cellular targets involved in cancer pathogenesis . Research into analogous compounds has highlighted the value of such fused heterocyclic structures in generating molecular libraries for chemical biology investigations and as potential sources of lead candidates for further optimization . The compound is provided as a high-purity material to ensure reliable and reproducible research outcomes. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2OS/c25-22(15-19-9-5-8-18-7-1-2-10-21(18)19)24-13-6-14-26-17-20(24)16-23-11-3-4-12-23/h1-2,5,7-10,20H,3-4,6,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTCWVGHFHEZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with pyrrolidine and thiazepane precursors. The resulting product can be characterized using various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insight into the molecular structure.
  • Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern.
  • Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

Microorganism Activity Method Used
Staphylococcus aureusGood antibacterialDisc diffusion method
Bacillus subtilisGood antibacterialCup plate method
Mycobacterium tuberculosisModerate activityLowenstein-Jensen medium method
Escherichia coliNo activityDisc diffusion method

These findings suggest that while the compound shows promise against certain Gram-positive bacteria, it may not be effective against Gram-negative strains like E. coli .

Anti-inflammatory Activity

The compound's anti-inflammatory potential was evaluated using the carrageenan-induced paw edema method in Wistar rats. The results indicated a moderate reduction in inflammation compared to control groups, although not significantly different from standard anti-inflammatory drugs .

Case Studies

A notable study involved synthesizing a series of naphthalene-based compounds, including variations of thiazepane derivatives. The biological evaluations revealed that certain structural modifications enhanced antibacterial activity and reduced cytotoxicity in mammalian cell lines .

Comparison with Similar Compounds

Research Findings and Data Gaps

Physicochemical Properties : Molecular weight (~388.5) and lipophilicity (calculated LogP ~3.5) suggest moderate solubility, comparable to but higher than .

Biological Potential: Pyrrolidine and thiazepane motifs are associated with serotonin receptor modulation, though specific data for this compound are absent .

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